Chondroitin Sulfate Sodium Salt
Overview
Description
Chondroitin sulfate is a sulfated glycosaminoglycan composed of a chain of alternating sugars, specifically N-acetylgalactosamine and glucuronic acid . It is a natural macromolecule polysaccharide extensively distributed in a wide variety of organisms . Chondroitin sulfate is an important structural component of cartilage and provides much of its resistance to compression . It is commonly used as a dietary supplement for the treatment of osteoarthritis .
Mechanism of Action
Target of Action
Chondroitin sulfate is a glycosaminoglycan that primarily targets the cartilage in our joints . It is an essential component of the extracellular matrix of many connective tissues, including cartilage, bone, skin, ligaments, and tendons . It plays a key role in maintaining the structural integrity of these tissues and provides resistance to compression .
Mode of Action
Chondroitin sulfate interacts with its targets by functioning as a major component of the intricate extracellular matrix . It has an anti-inflammatory activity, stimulates the synthesis of proteoglycans and hyaluronic acid, and decreases the catabolic activity of chondrocytes . This inhibits the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to damage to the cartilage matrix and cause death of articular chondrocytes .
Biochemical Pathways
Chondroitin sulfate is involved in several biochemical pathways. It plays a crucial role in the formation of cartilage and other mammalian connective tissues . It is also involved in the synthesis of proteoglycans and hyaluronic acid . Changes in the structure of chondroitin sulfate have been observed in osteoarthritis tissues .
Pharmacokinetics
The pharmacokinetics of chondroitin sulfate is complex due to its large molecular size. It is absorbed orally, but the bioavailability of chondroitin sulfate ranges from 4.8 to 5.0% after single dosing and 200-278% upon multiple dosing . The absorption of low molecular weight chondroitin sulfate is enhanced by conjugating it with α-linolenic acid .
Result of Action
The primary result of chondroitin sulfate’s action is the alleviation of pain and inflammation from primary osteoarthritis . It is reported to improve joint function and slow disease progression . It also induces the synthesis of hyaluronate in synovial cells and increases type II collagen and proteoglycan synthesis .
Action Environment
The action of chondroitin sulfate is influenced by various environmental factors. Its structure and interaction with the environment are affected by its chemical composition, including sulfation and saccharide content . The secondary structure of chondroitin sulfate is quite stable, with minor variations in response to physicochemical parameters such as concentration, pH, temperature, and the presence of cations .
Biochemical Analysis
Biochemical Properties
Chondroitin sulfate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, chondroitin sulfate is involved in the biosynthesis of proteoglycans, where it is covalently attached to core proteins . The enzymes chondroitin synthase and chondroitin polymerizing factor are crucial for the polymerization of chondroitin sulfate . Additionally, chondroitin sulfate interacts with sulfotransferases, which add sulfate groups to the molecule, enhancing its biological activity . These interactions are essential for the structural integrity and function of cartilage.
Cellular Effects
Chondroitin sulfate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, chondroitin sulfate can modulate the activity of growth factors and cytokines, which are critical for cell proliferation and tissue morphogenesis . It also plays a role in reducing inflammation by inhibiting the nuclear translocation of NF-κB, a key regulator of inflammatory responses . These effects highlight the importance of chondroitin sulfate in maintaining cellular homeostasis and function.
Molecular Mechanism
At the molecular level, chondroitin sulfate exerts its effects through several mechanisms. It binds to various biomolecules, including growth factors, receptors, and enzymes . This binding can either inhibit or activate these molecules, leading to changes in cellular functions. For instance, chondroitin sulfate inhibits the synthesis of proteolytic enzymes and nitric oxide, which are involved in cartilage degradation . Additionally, it stimulates the synthesis of proteoglycans and hyaluronic acid, contributing to the maintenance of cartilage structure .
Temporal Effects in Laboratory Settings
The effects of chondroitin sulfate can change over time in laboratory settings. Studies have shown that chondroitin sulfate is relatively stable and does not degrade quickly . Its long-term effects on cellular function can vary. For example, prolonged exposure to chondroitin sulfate has been shown to reduce inflammation and slow down the progression of osteoarthritis in animal models . These findings suggest that chondroitin sulfate can have sustained beneficial effects in laboratory settings.
Dosage Effects in Animal Models
The effects of chondroitin sulfate can vary with different dosages in animal models. At low doses, chondroitin sulfate has been shown to reduce pain and inflammation in osteoarthritic joints . At high doses, it can cause adverse effects, such as gastrointestinal discomfort . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Chondroitin sulfate is involved in several metabolic pathways. It is synthesized through the action of chondroitin synthase and chondroitin polymerizing factor, which catalyze the addition of sugar residues to form the polysaccharide chain . The molecule is then modified by sulfotransferases, which add sulfate groups to specific positions . These modifications are crucial for the biological activity of chondroitin sulfate.
Transport and Distribution
Chondroitin sulfate is transported and distributed within cells and tissues through various mechanisms. It is often bound to core proteins to form proteoglycans, which are then transported to the extracellular matrix . Additionally, chondroitin sulfate can interact with specific transporters and binding proteins that facilitate its movement within the cell . These interactions are essential for the proper localization and function of chondroitin sulfate.
Subcellular Localization
The subcellular localization of chondroitin sulfate is primarily within the extracellular matrix, where it forms part of the proteoglycans . It can also be found in cytoplasmic vesicles and perinuclear regions within cells . The localization of chondroitin sulfate is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are important for the biological functions of chondroitin sulfate.
Preparation Methods
Chondroitin sulfate can be prepared through various methods, including extraction from animal tissues, chemical synthesis, and microbial fermentation .
Extraction from Animal Tissues: This method involves the enzymatic hydrolysis of animal cartilage, followed by purification processes such as precipitation and chromatography.
Chemical Synthesis: This method involves the chemical synthesis of chondroitin sulfate from simpler sugar molecules.
Microbial Fermentation: This method involves the use of genetically engineered microorganisms, such as Escherichia coli and Bacillus subtilis, to produce chondroitin sulfate through fermentation processes.
Chemical Reactions Analysis
Chondroitin sulfate undergoes various chemical reactions, including sulfation, desulfation, and hydrolysis .
Sulfation: This reaction involves the addition of sulfate groups to the sugar molecules in chondroitin sulfate.
Desulfation: This reaction involves the removal of sulfate groups from chondroitin sulfate.
Hydrolysis: This reaction involves the cleavage of the glycosidic bonds in chondroitin sulfate, resulting in the formation of smaller sugar molecules.
Scientific Research Applications
Chondroitin sulfate has a wide range of scientific research applications in various fields .
Chemistry: Chondroitin sulfate is used in the synthesis of various chemical compounds and as a reagent in chemical reactions.
Biology: It plays a crucial role in the structure and function of biological tissues, particularly in the extracellular matrix of cartilage.
Medicine: Chondroitin sulfate is widely used as a dietary supplement for the treatment of osteoarthritis.
Industry: It is used in the production of biomaterials, functional foods, and drug delivery systems.
Comparison with Similar Compounds
Chondroitin sulfate is often compared with other similar compounds like glucosamine, hyaluronic acid, and keratan sulfate .
Glucosamine: Both chondroitin sulfate and glucosamine are used as dietary supplements for the treatment of osteoarthritis.
Hyaluronic Acid: Hyaluronic acid is another glycosaminoglycan that is used in joint health supplements.
Keratan Sulfate: Keratan sulfate is similar to chondroitin sulfate in terms of its sulfated glycosaminoglycan structure.
Chondroitin sulfate’s unique structural properties and its wide range of applications make it a valuable compound in various scientific fields.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKPYJOVDUMHGS-OSRGNVMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9007-28-7 (Parent) | |
Record name | Chondroitin, hydrogen sulfate, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chondroitin 6-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601017238 | |
Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Chondroitin sulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09301 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Chondroitin sulfate functions as a major component of the intricate extracellular matrix. It is proposed that chondroitin sulfate supply can provide new building blocks for the synthesis of new matrix components. The anti-inflammatory effect of chondroitin sulfate is thought to be caused by the inhibition of the synthesis of inflammatory intermediates such as the inhibition of nitric oxide synthase, COX-2, microsomal prostaglandin synthase 1 and prostaglandin E2. It is reported also an inhibitory activity in the toll-like receptor 4 which will later inhibit inflammatory cytokines, NFkB and MyD88. This activity suggests a modulation of the MAP kinase pathway. On the other hand, some reports have pointed out an induction on the PKC/PI3K/Akt pathway in neuroblastoma. The anabolic effect of chondroitin sulfate is suggested to be caused by the inhibition of metalloproteinases such as MMP-1, -3 and -13 as well as ADAMTS-4 and -5. | |
Record name | Chondroitin sulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09301 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9082-07-9, 25322-46-7, 24967-93-9, 9007-28-7, 39455-18-0 | |
Record name | Chondroitin, hydrogen sulfate, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chondroitin 6-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chondroitin sulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09301 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chondroitin, hydrogen sulfate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chondroitin, hydrogen sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chondroitin, 6-(hydrogen sulfate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chondroitin, 4-(hydrogen sulfate), sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chondroitin, hydrogen sulfate, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
190-194ºC | |
Record name | Chondroitin sulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09301 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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